molecular formula C21H28N4O4S B2615054 N-(4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide CAS No. 1706306-78-6

N-(4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide

Cat. No.: B2615054
CAS No.: 1706306-78-6
M. Wt: 432.54
InChI Key: FYEYVBJBAJULMK-UHFFFAOYSA-N
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Description

N-(4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Alzheimer’s Disease Drug Candidates

A study explored the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives to evaluate potential drug candidates for Alzheimer’s disease treatment. Through a series of steps, various N-substituted derivatives were synthesized and screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease therapy. These compounds were also evaluated for haemolytic activity to assess their safety as drug candidates (Rehman et al., 2018).

Anticancer Agents

Another research focused on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. These compounds demonstrated strong anticancer activity against certain cancer cell lines, highlighting their potential as therapeutic agents for cancer treatment. This study underscores the importance of further in vivo studies to confirm their therapeutic efficacy (Rehman et al., 2018).

Antibacterial Study

Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcased their synthesis and antibacterial study. These compounds were synthesized through a series of steps and screened against both Gram-negative and Gram-positive bacteria. The study found moderate to significant antibacterial activity, indicating their potential as antibacterial agents (Khalid et al., 2016).

Anti-inflammatory Activity

Ibuprofen analogs incorporating piperidine showed potent anti-inflammatory activity in a study assessing their effectiveness through the carrageenan-induced rat paw oedema method. This study suggests these compounds as promising candidates for anti-inflammatory therapies (Rajasekaran et al., 1999).

Antibacterial Potentials

A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. These compounds exhibited moderate inhibitory effects against various bacterial strains, highlighting the importance of structural features in antibacterial activity (Iqbal et al., 2017).

Properties

IUPAC Name

N-[4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonyl-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-3-19(26)22-17-8-9-18(14(2)11-17)30(27,28)25-10-4-5-15(13-25)12-20-23-21(24-29-20)16-6-7-16/h8-9,11,15-16H,3-7,10,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEYVBJBAJULMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.